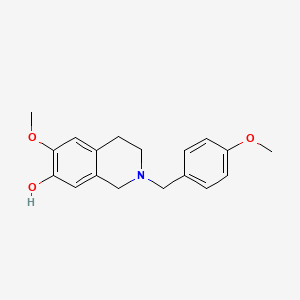

6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

Description

6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a tetrahydroisoquinoline derivative featuring a methoxy group at position 6, a hydroxyl group at position 7, and a 4-methoxybenzyl substituent at position 2. Its molecular formula is C₁₇H₂₁NO₃ (calculated based on structural analysis).

Properties

IUPAC Name |

6-methoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-16-5-3-13(4-6-16)11-19-8-7-14-10-18(22-2)17(20)9-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHXUCQTTQOORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing reaction times and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of corresponding quinones or hydroxylated derivatives.

Reduction: Reduction reactions can produce saturated analogs or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to other bioactive compounds suggests that it may interact with various molecular targets, offering therapeutic benefits.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating specialized materials with specific properties.

Mechanism of Action

The mechanism by which 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol exerts its effects depends on its molecular targets and pathways. For example, if used as an antioxidant, it may neutralize free radicals through electron donation, preventing oxidative damage to cells. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The tetrahydroisoquinoline scaffold is highly modifiable, with substituents significantly influencing biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzyl group (electron-donating) contrasts with analogs featuring nitro (e.g., 5f in ) or trifluoromethyl (e.g., 5ff in ) groups (electron-withdrawing), which may alter receptor binding affinity .

- Hydrophobic Interactions : Bulkier substituents (e.g., benzyl vs. methyl) enhance hydrophobic interactions with residues like Leu343 and Phe356, critical for ER binding .

Insights :

- Nitro-substituted analogs (e.g., 5la ) achieve near-quantitative yields due to favorable reaction kinetics .

- Bulky substituents (e.g., 4-methoxybenzyl) may require optimized purification techniques, such as gradient column chromatography .

Estrogen Receptor (ER) Binding

- Target Compound: Predicted to form hydrogen bonds with Lys401 and Glu305, similar to cocrystal ligand 2-[(trifluoromethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-6-ol .

- Corypalline : Lacks the benzyl group but retains π-π interactions with Phe356, suggesting moderate ER affinity .

- Trifluoroacetyl Derivatives : Exhibit higher ER binding resolution (e.g., 2.05 Å for 3OMP vs. 2.21 Å for 3OMO) due to stronger electron-withdrawing effects .

NMDA Receptor Modulation

- Analogs like (E)-6-Methoxy-2-methyl-1-(4-nitrostyryl)-... show subtype-selective NR2B NMDA receptor antagonism, attributed to the nitrostyryl group’s planar geometry .

Physicochemical Properties

Notes:

Biological Activity

6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.36 g/mol

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance:

- Cell Viability : Compounds with similar structures have shown significant protection against oxidative stress-induced cell death in neuronal cell lines like SH-SY5Y.

- Mechanism : The neuroprotective effects are often attributed to the modulation of brain-derived neurotrophic factor (BDNF) levels and inhibition of apoptotic pathways .

Anti-inflammatory Activity

Inflammation plays a critical role in various neurodegenerative diseases. Compounds derived from tetrahydroisoquinoline structures have demonstrated:

- Inhibition of Pro-inflammatory Cytokines : Studies show that these compounds can reduce levels of TNF-alpha and IL-6 in activated microglial cells .

- Potential Applications : This anti-inflammatory activity suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability in SH-SY5Y cells | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Cholinesterase Inhibition | Moderate inhibition observed |

Case Study: Neuroprotective Mechanism

A recent study investigated the neuroprotective effects of related tetrahydroisoquinoline derivatives on SH-SY5Y cells subjected to oxidative stress. The results indicated:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.